molecular formula C10H14O B1611387 (2-Isopropylphenyl)methanol CAS No. 21190-34-1

(2-Isopropylphenyl)methanol

Cat. No. B1611387
Key on ui cas rn: 21190-34-1
M. Wt: 150.22 g/mol
InChI Key: UTKXDSMWHKPGNZ-UHFFFAOYSA-N
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Patent
US08877905B2

Procedure details

To a solution of 1-bromo-2-isopropylbenzene (2.50 g, 12.56 mmol) in anhydrous THF (40 mL), 2,2′-dipyridyl (ca 2 mg) was added under nitrogen atmosphere (Zhi et al., 2003, which is incorporated herein by reference). The mixture was cooled down minus 78° C., and a solution of n-butyllithium (5.52 mL, 2.5 M in hexanes, 13.82 mmol) was added dropwise via syringe within the period of ten minutes. Upon addition, the mixture was stirred for 30 minutes, then warmed up to minus 30° C., and a flow of formaldehyde (generated from 1.77 g of paraformaldehyde by heating at 160° C.) was passed through the solution until the deep red color disappeared completely. The mixture was quenched with saturated ammonium chloride (5 mL), then poured into brine (15 mL). Organic layer was separated; aqueous layer was extracted twice with dichloromethane (20 mL each); combined extracts were dried over anhydrous Na2SO4, evaporated, and purified by silica gel chromatography to yield 2-isopropylbenzyl alcohol (1.11 g, 59%) as an oil. 1H NMR (400 MHz, CDCl3): δ 7.30 (m, 3H, Ph-H), 7.18 (m, 3H, Ph-H), 4.75 (s, 2H, CH2OH), 3.27 (sep, J=6.6 Hz, 1H, CH(CH3)2), 1.53 (s, 1H, CH2OH), 1.26 (d, J=6.6 Hz, 1H, CH(CH3)2).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.52 mL
Type
reactant
Reaction Step Two
Quantity
1.77 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([CH3:10])[CH3:9].C([Li])CCC.[CH2:16]=[O:17]>C1COCC1>[CH:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH2:16][OH:17])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.52 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1.77 g
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon addition
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to minus 30° C.
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated ammonium chloride (5 mL)
ADDITION
Type
ADDITION
Details
poured into brine (15 mL)
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer was extracted twice with dichloromethane (20 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
combined extracts were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)C1=C(CO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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